molecular formula C6H11NO4 B13531461 n-Formyl-o-methylhomoserine

n-Formyl-o-methylhomoserine

Cat. No.: B13531461
M. Wt: 161.16 g/mol
InChI Key: ISOCJYXLCHTMQE-UHFFFAOYSA-N
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Description

n-Formyl-o-methylhomoserine is a derivative of the amino acid homoserine, where the amino group is formylated and the hydroxyl group is methylated. This compound has the molecular formula C6H11NO4 and a molecular weight of 161.16 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Formyl-o-methylhomoserine typically involves the formylation of homoserine. One common method is the use of formic acid and a dehydrating agent to introduce the formyl group. The methylation of the hydroxyl group can be achieved using methyl iodide in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as the use of solid acid magnetic nanocatalysts for the N-formylation of primary amines under mild reaction conditions. These catalysts can be reused multiple times without significant loss of activity, making the process cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

n-Formyl-o-methylhomoserine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

n-Formyl-o-methylhomoserine has several applications in scientific research:

Mechanism of Action

The mechanism of action of n-Formyl-o-methylhomoserine involves its interaction with specific molecular targets. For instance, in protein synthesis, the formyl group plays a crucial role in the initiation of translation in bacteria and organelles like mitochondria and chloroplasts. The formyl group is recognized by the ribosome, facilitating the binding of the formylated amino acid to the ribosomal complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n-Formyl-o-methylhomoserine is unique due to the presence of both a formyl group and a methylated hydroxyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthetic and industrial chemistry .

Properties

Molecular Formula

C6H11NO4

Molecular Weight

161.16 g/mol

IUPAC Name

2-formamido-4-methoxybutanoic acid

InChI

InChI=1S/C6H11NO4/c1-11-3-2-5(6(9)10)7-4-8/h4-5H,2-3H2,1H3,(H,7,8)(H,9,10)

InChI Key

ISOCJYXLCHTMQE-UHFFFAOYSA-N

Canonical SMILES

COCCC(C(=O)O)NC=O

Origin of Product

United States

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